molecular formula C7H6BrN3 B11892901 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine CAS No. 1260879-75-1

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

Cat. No.: B11892901
CAS No.: 1260879-75-1
M. Wt: 212.05 g/mol
InChI Key: FQRKPIHQHAKISO-UHFFFAOYSA-N
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Description

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol It is a derivative of pyrazine, characterized by the presence of bromine, ethynyl, and methyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine typically involves the bromination of 3-ethynyl-6-methylpyrazin-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine is unique due to the presence of both ethynyl and methyl groups on the pyrazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1260879-75-1

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-ethynyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C7H6BrN3/c1-3-5-7(9)10-4(2)6(8)11-5/h1H,2H3,(H2,9,10)

InChI Key

FQRKPIHQHAKISO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)C#C)Br

Origin of Product

United States

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